

Application Notes and Protocols: ERK1/2 Phosphorylation Assay with PSB-KK1445

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Compound of Interest

Compound Name: PSB-KK1445

Cat. No.: B2609066

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Introduction

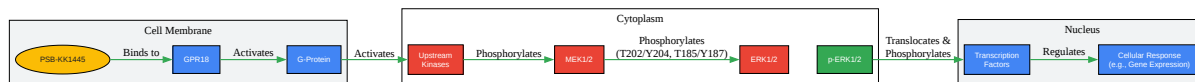
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is crucial for regulating a variety of cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3] The activation of ERK1/2 occurs through a cascade of protein kinase phosphorylation events, culminating in the dual phosphorylation of specific threonine and tyrosine residues (T202/Y204 in ERK1 and T185/Y187 in ERK2) by upstream kinases MEK1 and MEK2.[3][4] Dysregulation of the ERK1/2 signaling pathway has been implicated in numerous diseases, including cancer and inflammatory disorders.[5][6] Consequently, the measurement of ERK1/2 phosphorylation is a widely used method to assess the activation state of this pathway and to screen for potential therapeutic agents that modulate its activity.[1][7]

PSB-KK1445 is a synthetic organic compound identified as a selective agonist for the G protein-coupled receptor 18 (GPR18).[8][9] As GPCRs are known to activate downstream signaling cascades, including the ERK1/2 pathway, it is of significant interest to determine the effect of GPR18 activation by **PSB-KK1445** on ERK1/2 phosphorylation.[1]

These application notes provide detailed protocols for assessing the impact of **PSB-KK1445** on ERK1/2 phosphorylation in a cell-based assay format. The primary methods covered are Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA), both widely accepted for quantifying protein phosphorylation.

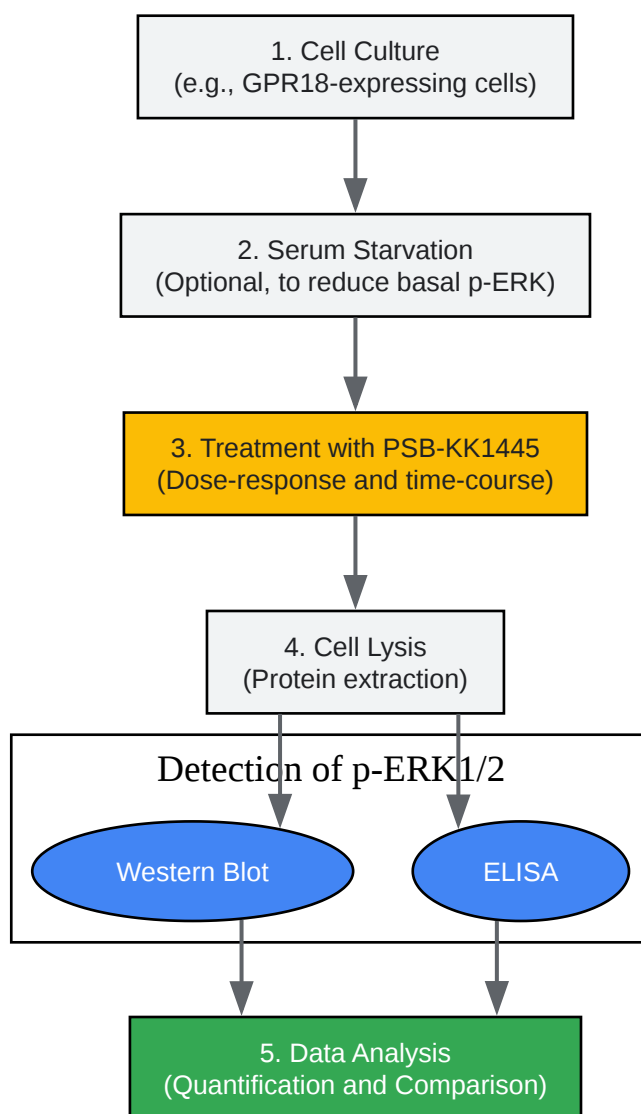
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical ERK1/2 signaling pathway and a typical experimental workflow for assessing the effect of **PSB-KK1445** on ERK1/2 phosphorylation.



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Caption: ERK1/2 Signaling Pathway Activated by **PSB-KK1445**.



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Caption: Experimental Workflow for ERK1/2 Phosphorylation Assay.

Experimental Protocols

Two primary methods for measuring ERK1/2 phosphorylation are detailed below: Western Blotting and ELISA.

Protocol 1: Western Blotting for Phospho-ERK1/2

Western blotting provides a semi-quantitative to quantitative analysis of protein levels and allows for the visualization of the phosphorylated and total forms of ERK1/2.[10][11]

Materials:

- GPR18-expressing cells (e.g., CHO-K1 or HEK293 cells stably transfected with GPR18)
- Cell culture medium and supplements
- **PSB-KK1445**
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit or Mouse anti-total ERK1/2
- HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Culture and Treatment:
 - Seed GPR18-expressing cells in 6-well plates and grow to 80-90% confluency.
 - Optional: Serum-starve the cells for 4-24 hours to reduce basal levels of ERK1/2 phosphorylation.

- Treat cells with varying concentrations of **PSB-KK1445** for different time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO).
- Cell Lysis and Protein Quantification:
 - After treatment, wash cells with ice-cold PBS.
 - Lyse the cells by adding ice-cold RIPA buffer.
 - Scrape the cells and collect the lysate.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Determine the protein concentration of the supernatant using a BCA protein assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein concentrations for all samples.
 - Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.[\[12\]](#)
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically diluted 1:1000 in blocking buffer) overnight at 4°C.[\[11\]](#)
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody (typically diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[\[10\]](#)
 - Wash the membrane three times with TBST.
 - Apply the chemiluminescent substrate and capture the signal using an imaging system.
- Stripping and Re-probing for Total ERK1/2:

- To normalize the phospho-ERK1/2 signal, the same membrane can be stripped and re-probed for total ERK1/2.
- Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.[10]
- Wash the membrane thoroughly with TBST.
- Block the membrane again and probe with the primary antibody against total ERK1/2.
- Follow the subsequent steps as described for the phospho-ERK1/2 detection.
- Data Analysis:
 - Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software.
 - Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample to normalize for loading differences.
 - Compare the normalized phospho-ERK1/2 levels in **PSB-KK1445**-treated samples to the vehicle control.

Protocol 2: ELISA for Phospho-ERK1/2

ELISA offers a high-throughput and quantitative method for measuring ERK1/2 phosphorylation.[13][14][15] Several commercial kits are available.

Materials:

- Phospho-ERK1/2 ELISA Kit (e.g., from Abcam, Cell Signaling Technology, Invitrogen, or RayBiotech)
- GPR18-expressing cells
- Cell culture medium and supplements
- **PSB-KK1445**
- Phosphate-buffered saline (PBS)

- Lysis buffer (often provided in the kit)
- Microplate reader

Procedure:

- Cell Culture and Treatment:
 - Seed GPR18-expressing cells in a 96-well plate and grow to 80-90% confluency.
 - Optional: Serum-starve the cells.
 - Treat cells with a serial dilution of **PSB-KK1445** for a predetermined optimal time. Include appropriate controls.
- Cell Lysis:
 - After treatment, wash the cells with ice-cold PBS.
 - Add the lysis buffer provided in the ELISA kit to each well and incubate as per the manufacturer's instructions.
- ELISA Assay:
 - Follow the specific protocol provided with the commercial ELISA kit. A general workflow is as follows:
 - Add cell lysates to the wells of the antibody-coated microplate.
 - Incubate to allow for the capture of the target protein (phospho-ERK1/2 or total ERK1/2).
 - Wash the wells to remove unbound material.
 - Add a detection antibody.
 - Wash the wells.

- Add a substrate that reacts with the enzyme-conjugated detection antibody to produce a measurable signal.
- Stop the reaction and measure the absorbance or fluorescence using a microplate reader.^{[13][15]}
- Data Analysis:
 - Generate a standard curve if the kit provides standards for absolute quantification.
 - Determine the concentration or relative levels of phospho-ERK1/2 and total ERK1/2 in each sample.
 - Calculate the ratio of phospho-ERK1/2 to total ERK1/2.
 - Plot the dose-response curve for **PSB-KK1445** and determine the EC50 value.

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below are example tables for presenting results from dose-response and time-course experiments.

Table 1: Dose-Response of **PSB-KK1445** on ERK1/2 Phosphorylation

PSB-KK1445 Conc. (μM)	Normalized p-ERK1/2 Level (Fold Change vs. Vehicle)	Standard Deviation
Vehicle (0)	1.00	± 0.12
0.01	1.52	± 0.18
0.1	2.89	± 0.25
1	5.43	± 0.41
10	5.61	± 0.38
100	5.55	± 0.45

Table 2: Time-Course of ERK1/2 Phosphorylation with **PSB-KK1445** (10 μ M)

Time (minutes)	Normalized p-ERK1/2 Level (Fold Change vs. Time 0)	Standard Deviation
0	1.00	± 0.09
5	3.25	± 0.28
15	5.88	± 0.51
30	4.12	± 0.35
60	2.15	± 0.21

Troubleshooting

For Western Blotting:

- High Background: Insufficient blocking or washing. Increase blocking time or use a different blocking agent. Increase the number and duration of wash steps.[\[10\]](#)
- No or Weak Signal: Inactive primary or secondary antibody. Insufficient protein loading. Suboptimal transfer. Check antibody concentrations and protein integrity.
- Multiple Bands: Non-specific antibody binding. Use a more specific antibody or optimize antibody dilution. Ensure the purity of the cell lysate.

For ELISA:

- High Signal in Negative Controls: Contamination of reagents or insufficient washing. Use fresh reagents and ensure thorough washing between steps.
- Low Signal: Inactive reagents or insufficient incubation times. Check the expiration dates of the kit components and adhere to the recommended incubation times and temperatures.
- High Well-to-Well Variability: Inconsistent pipetting or improper mixing of reagents. Ensure accurate and consistent pipetting and proper mixing of all solutions before use.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the effect of the GPR18 agonist, **PSB-KK1445**, on ERK1/2 phosphorylation. Both Western blotting and ELISA are powerful techniques that can yield valuable insights into the signaling pathways modulated by this compound. Careful optimization of experimental conditions and adherence to the detailed protocols will ensure the generation of reliable and reproducible data, which is essential for advancing research and drug development efforts.

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References

- 1. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mesoscale.com [mesoscale.com]
- 5. The mitogen-activated protein kinases p38 and ERK1/2 are increased in lesional psoriatic skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting pathological ERK1/2 signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PSB-KK1445 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. PSB-KK1445 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of ERK protein expression using western blot analysis [bio-protocol.org]

- 12. Western blot analysis of phosphorylated ERK1/2 expression and PAR formation [bio-protocol.org]
- 13. phospho ERK1 + phospho ERK2 + Total ELISA Kit (ab176660) | Abcam [abcam.com]
- 14. ERK1/ERK2 (Phospho) [pT202/pY204] ELISA Kit (EMS2ERKP) - Invitrogen [thermofisher.com]
- 15. raybiotech.com [raybiotech.com]
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